molecular formula C13H23F2N3O B11742360 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

Cat. No.: B11742360
M. Wt: 275.34 g/mol
InChI Key: SAOOAMFRRLCQTA-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluoroethyl group, a methyl group, and a propan-2-yloxypropylamine moiety attached to a pyrazole ring. It is a solid, typically white to off-white crystalline substance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.

    Attachment of the Propan-2-yloxypropylamine Moiety: This step involves the reaction of the pyrazole derivative with 3-(propan-2-yloxy)propylamine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl and propan-2-yloxypropylamine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced ethyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine
  • {[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}

Uniqueness

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is unique due to the combination of its difluoroethyl group, pyrazole ring, and propan-2-yloxypropylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23F2N3O

Molecular Weight

275.34 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C13H23F2N3O/c1-10(2)19-6-4-5-16-7-12-8-17-18(11(12)3)9-13(14)15/h8,10,13,16H,4-7,9H2,1-3H3

InChI Key

SAOOAMFRRLCQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCCCOC(C)C

Origin of Product

United States

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